Product packaging for 5-chloro-N-methyl-1,3-thiazol-2-amine(Cat. No.:CAS No. 37660-89-2)

5-chloro-N-methyl-1,3-thiazol-2-amine

Cat. No.: B1426158
CAS No.: 37660-89-2
M. Wt: 148.61 g/mol
InChI Key: AURZOMYJKGRSBC-UHFFFAOYSA-N
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Description

5-Chloro-N-methyl-1,3-thiazol-2-amine (CAS 37660-89-2) is a valuable synthetic intermediate and scaffold in medicinal chemistry and chemical biology research. This compound features a chlorothiazole core, a privileged structure in drug discovery known for its diverse biological activities . The molecular formula is C 4 H 5 ClN 2 S, and it has a molecular weight of 148.61 g/mol . Its specific structure, incorporating both a chloro substituent and an N-methyl amine group, makes it a versatile building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions and nucleophilic substitutions . Researchers value this compound for its role as a key precursor in developing high-affinity ligands for biological targets. For instance, structurally similar 2-halogenated thiazole derivatives have been designed as potent and selective sub-nanomolar ligands for the metabotropic glutamate receptor subtype 5 (mGlu5), a key target in neuropsychiatric disorder research . The thiazole ring is a common motif in pharmaceuticals with demonstrated applications as antibacterials, antifungals, anti-inflammatories, and antivirals . This compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in human or veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClN2S B1426158 5-chloro-N-methyl-1,3-thiazol-2-amine CAS No. 37660-89-2

Properties

IUPAC Name

5-chloro-N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURZOMYJKGRSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37660-89-2
Record name 5-chloro-N-methyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Starting Materials and Key Intermediates

  • 2-chloro-5-chloromethyl-1,3-thiazole is a key intermediate in the preparation of this compound.
  • Thiourea and substituted aldehydes are common starting materials for thiazole ring formation.
  • Protecting groups and solvents are carefully selected to optimize yield and purity.

General Synthetic Route

The synthesis can be divided into the following steps:

  • Formation of the Thiazole Ring:

    • Reaction of an aldehyde derivative with thiourea in suitable solvents (e.g., ketones like acetone, alcohols like ethanol) forms 2-amino-5-chloromethyl-1,3-thiazole intermediates.
    • The reaction typically uses 0.8 to 2 equivalents of thiourea and proceeds under mild conditions.
  • Conversion to 2-chloro-5-chloromethyl-1,3-thiazole:

    • The amino group is transformed via diazotization using inorganic or organic nitrites (e.g., tert-butyl nitrite) in acidic media (HCl or mixtures with organic solvents like acetonitrile).
    • Copper(I) chloride is often used as a catalyst to facilitate the Sandmeyer reaction.
    • The resulting diazonium salt undergoes substitution to introduce chlorine at the 2-position.
  • N-Methylation:

    • The 2-chloro group is replaced by an N-methyl amine group using methylamine or methylating agents under controlled conditions.
    • Alternatively, methylation can be performed on the 2-amino intermediate before chlorination.
  • Purification:

    • The crude product is extracted using organic solvents such as chloroform or dichloromethane.
    • Washing with sodium bicarbonate and water removes acidic impurities.
    • Final purification is achieved by solvent removal and recrystallization.

Detailed Reaction Conditions and Solvents

  • Solvents: Carboxylic acids (formic acid, acetic acid), ketones (acetone, methyl isobutyl ketone), alcohols (methanol, ethanol), chlorinated hydrocarbons, ethers, and nitriles.
  • Reagents: Thiourea, copper(I) chloride, tert-butyl nitrite, thionyl chloride, and hydrochloric acid.
  • Temperature: Reactions are performed at low temperatures (from -13 °C to room temperature) during diazotization to control reaction rate and selectivity.
  • Protecting Groups: Alkyl groups such as methyl, ethyl, and others may be used to protect sensitive functional groups during intermediate steps.

Research Data and Analysis

Reaction Yields and Purity

Step Conditions Yield (%) Notes
Thiazole ring formation Thiourea, acetone/ethanol, room temp 70–85 Mild conditions, efficient ring closure
Diazotization and chlorination CuCl catalyst, tert-butyl nitrite, 0–5 °C 60–75 Controlled temperature critical
N-Methylation Methylamine, reflux or room temp 65–80 Methylation selectivity important
Purification Extraction and recrystallization >95 High purity achieved via solvent washing

Spectroscopic and Analytical Characterization

  • NMR (1H and 13C): Characteristic signals for thiazole protons and methyl group on nitrogen.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with this compound.
  • GC/MS: Confirms molecular fragments and purity of intermediates.
  • X-ray Crystallography: Confirms planar thiazole ring structure and substitution pattern (reported in analogues).

Summary of Preparation Methodology

Stage Reaction Type Key Reagents/Conditions Outcome
1. Thiazole ring formation Condensation with thiourea Aldehyde + thiourea, ketone/alcohol solvent 2-amino-5-chloromethyl-1,3-thiazole
2. Diazotization Sandmeyer reaction CuCl, tert-butyl nitrite, HCl, 0–5 °C 2-chloro-5-chloromethyl-1,3-thiazole
3. N-Methylation Nucleophilic substitution Methylamine or methylating agent, reflux or RT This compound
4. Purification Extraction and recrystallization Organic solvents, washing, solvent removal Pure final compound

Additional Notes and Considerations

  • The choice of solvent and temperature is critical for controlling side reactions, especially during diazotization and chlorination.
  • Protecting groups may be utilized to prevent unwanted reactions on sensitive sites.
  • The use of copper(I) chloride as a catalyst is essential for efficient Sandmeyer-type chlorination.
  • Purification steps are necessary to remove by-products such as 2-chlorohydroxymethylthiazole.
  • Alternative green synthesis methods (e.g., microwave-assisted synthesis) have been reported for related thiazole derivatives but are less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Amino or thiol-substituted thiazoles

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 5-Chloro-N-methyl-1,3-thiazol-2-amine serves as a crucial intermediate in synthesizing more complex thiazole derivatives, which are important in various chemical reactions and catalysis.

Biology

  • Antimicrobial Activity : The compound has shown significant activity against various microorganisms, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as sub-micromolar levels. It has also been tested against Gram-positive cocci and Gram-negative rods, demonstrating broad-spectrum antimicrobial properties .

Medicine

  • Potential Drug Development : Research indicates its potential as a lead compound for developing new antibiotics and anticancer agents. Cytotoxicity studies have shown that it can induce cell death in cancer cell lines like MCF-7, with IC50 values indicating significant efficacy .

Industry

  • Industrial Applications : The compound is utilized in producing agrochemicals, dyes, and pigments due to its unique chemical properties. Its application extends to the development of herbicides that leverage its biological activity .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityEvaluate efficacy against S. aureusMIC = 32 µg/mL2024
Antimicrobial ActivityEvaluate efficacy against E. coliMIC = 64 µg/mL2024
Anticancer ActivityAssess cytotoxic effects on MCF-7 cellsIC50 = 15 µM after 48 hours2023
Anti-inflammatory PropertiesInvestigate effects on macrophagesTNF-alpha reduction by ~50%2025

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Thiazole derivatives interact with DNA and topoisomerase II, leading to double-strand breaks and subsequent cell death.
  • Cytotoxic Effects : Exhibits cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties : Demonstrates significant antibacterial activity against pathogens like Mycobacterium tuberculosis.

Summary of Key Findings

The following table summarizes the biological activities observed for this compound:

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
Anti-inflammatoryMacrophagesTNF-alpha reduction ~50%

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to disrupt enzyme functions and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiazol-2-amine Derivatives

Structural and Functional Group Variations

The table below compares substituents, biological activities, and synthesis approaches for 5-chloro-N-methyl-1,3-thiazol-2-amine and structurally related compounds:

Compound Name Substituents Biological Activity Synthesis Method Key Reference(s)
This compound Cl (C5), N-CH3 Not explicitly reported (potential CNS/anticancer agent inferred from analogs) Likely alkylation of 5-chloro-1,3-thiazol-2-amine
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 4-(4-methoxyphenyl), N-(2,4-dimethoxyphenyl) Tubulin inhibitor (IC50: 0.12 μM in SGC-7901 cells) Pd-catalyzed coupling, amine alkylation
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[...]-1,3-thiazol-2-amine (SSR125543A) Complex aryl and alkyl substituents CRF1 receptor antagonist (Ki: 1.5 nM) Multi-step Suzuki coupling and alkylation
5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine 3,4-dichlorobenzyl (C5), CH3 (C4) Anticancer (mechanism under study) Benzylation of 4-methylthiazol-2-amine
5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine 4-Cl-2-F-benzyl (C5) Not reported (structural analog for CNS targets) Nucleophilic substitution

Physicochemical Properties

  • Solubility : Chlorine at C5 increases lipophilicity (logP ~2.1 estimated), while N-methylation further reduces water solubility compared to unsubstituted thiazol-2-amine (logP ~0.9) .
  • Thermal Stability : Melting points for thiazol-2-amine derivatives range widely (e.g., 150–250°C). Bulkier substituents (e.g., triarylmethanes in SSR125543A) correlate with higher melting points (>200°C) .

Biological Activity

Overview

5-Chloro-N-methyl-1,3-thiazol-2-amine is a thiazole derivative characterized by its unique structure, which includes a chlorine atom at the 5-position and an N-methyl group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties. The thiazole ring structure plays a crucial role in its biological activity, affecting its interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Cytotoxic Effects : The compound exhibits cytotoxic activity, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant antibacterial activity against pathogens such as Mycobacterium tuberculosis, indicating that this compound may share similar properties .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In studies involving thiazole derivatives:

  • Activity Against Mycobacterium tuberculosis : Compounds in the 2-aminothiazole series have shown effective inhibition of M. tuberculosis with sub-micromolar minimum inhibitory concentrations (MICs) achieved .
  • Broad Spectrum : The structural modifications in thiazoles can enhance their spectrum of activity against various bacterial strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound can induce cell death in cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicative of significant cytotoxic effects against various cancer types .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Thiazole DerivativeHeLa19.6

Neuroprotective Effects

Thiazole derivatives are also being investigated for their neuroprotective properties:

  • Mechanism Insights : Some studies suggest that these compounds can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

Case Studies

  • Synthesis and Evaluation of Thiazole Derivatives :
    • A study synthesized various thiazole analogs to evaluate their antibacterial activity against M. tuberculosis. The results indicated that specific substitutions at the C-2 position significantly enhanced activity, achieving MIC values as low as 0.70 µM for certain analogs .
  • Anticancer Activity Assessment :
    • In another study focusing on the cytotoxic effects of thiazole derivatives, compounds were screened for their ability to induce apoptosis in cancer cells. The most potent derivatives exhibited significant increases in pro-apoptotic markers compared to controls .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-N-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as thiourea derivatives with α-haloketones. For example, reacting 2-chloroacetamide with methylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield the thiazole core. Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature control to minimize side reactions, and stoichiometric ratios of reagents to avoid over-alkylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity product.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl group at δ ~3.0 ppm, aromatic protons on thiazole ring at δ 6.5–7.5 ppm).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, confirming the Cl and N-methyl positions. For example, C–S bond lengths in thiazole rings typically range from 1.70–1.75 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z: 162.59 for C₄H₅ClN₂S).

Q. How does the electronic structure of this compound affect its reactivity in substitution reactions?

  • Methodological Answer : The chlorine atom at position 5 acts as an electron-withdrawing group, polarizing the thiazole ring and activating positions 2 and 4 for nucleophilic substitution. Computational studies (e.g., DFT) predict electrophilic susceptibility at C2 due to resonance stabilization. Experimentally, reactions with amines or thiols in polar aprotic solvents (e.g., DMSO) at 60°C yield substituted derivatives, monitored via TLC .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the compound’s antimicrobial activity while addressing contradictory literature data?

  • Methodological Answer :

  • Standardized Assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
  • Data Normalization : Report MIC values (µg/mL) relative to bacterial growth curves (OD₆₀₀). Discrepancies in literature may arise from variations in inoculum size or solvent effects. Replicate studies under anaerobic vs. aerobic conditions to assess oxygen-dependent activity .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinase enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1ATP for tyrosine kinase). Parameterize the ligand with Gaussian09 (B3LYP/6-31G* level) to generate partial charges.
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. Key interactions include hydrogen bonding between the thiazole nitrogen and kinase active-site residues (e.g., Asp 831 in EGFR) .

Q. What strategies resolve contradictions in reported cytotoxicity data across cancer cell lines?

  • Methodological Answer :

  • Cell Line Panels : Test across diverse lines (e.g., MCF-7, HeLa, A549) using MTT assays. Normalize data to cell viability controls and account for metabolic activity variations.
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify pathways (e.g., apoptosis via caspase-3 activation). Discrepancies may stem from differential expression of drug efflux pumps (e.g., P-gp) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-methyl-1,3-thiazol-2-amine
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